molecular formula C23H27NO4S B12995250 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine

Cat. No.: B12995250
M. Wt: 413.5 g/mol
InChI Key: QHIKWKZTXYCJAM-NRFANRHFSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino acid cysteine. This compound is particularly useful in the field of organic chemistry and biochemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The isopentyl group is introduced via alkylation of the thiol group of cysteine using an appropriate alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. The isopentyl group provides additional stability to the compound. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-cysteine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isobutyl-L-cysteine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is unique due to the presence of the isopentyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of peptides that require robust protection of the amino group .

Properties

Molecular Formula

C23H27NO4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H27NO4S/c1-15(2)11-12-24(21(14-29)22(25)26)23(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29H,11-14H2,1-2H3,(H,25,26)/t21-/m0/s1

InChI Key

QHIKWKZTXYCJAM-NRFANRHFSA-N

Isomeric SMILES

CC(C)CCN([C@@H](CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CCN(C(CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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